molecular formula C9H13FN2O2S B8420320 2-(aminomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

2-(aminomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B8420320
M. Wt: 232.28 g/mol
InChI Key: UHDHWOXRBRJTDM-UHFFFAOYSA-N
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Patent
US06921759B2

Procedure details

A mixture of 2-(azidomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide (3.57 g, 13.8 mmol) and 5% palladium on carbon (0.89 g, 25% w/w) in absolute ethanol (100 mL) was stirred under a balloon of hydrogen gas for one hour. The reaction was filtered through a small pack of celite and the filtrate was concentrated in vacuo to a yellow oil. The crude material was purified by preparative HPLC. (Gilson semi preparative HPLC system using a Waters Delta pak column (3(10×40 mm I.D.)cartridges, C18, 15 μm pore size) eluting with 5-95% acetonitrile/water (0.1% TFA) at 30 ml/min) to afford the desired product as a white solid.
Name
2-(azidomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[S:12]([N:15]([CH3:17])[CH3:16])(=[O:14])=[O:13])=[N+]=[N-].[H][H]>[Pd].C(O)C>[NH2:1][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[S:12]([N:15]([CH3:17])[CH3:16])(=[O:13])=[O:14]

Inputs

Step One
Name
2-(azidomethyl)-5-fluoro-N,N-dimethylbenzenesulfonamide
Quantity
3.57 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C
Name
Quantity
0.89 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a small pack of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by preparative HPLC
WASH
Type
WASH
Details
eluting with 5-95% acetonitrile/water (0.1% TFA) at 30 ml/min)

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=C(C=C1)F)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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